3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
3-Fluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a fluorinated benzamide moiety. This scaffold is structurally optimized for interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets, making it relevant in medicinal chemistry for kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
3-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-14-6-1-4-12(10-14)17(24)22-15-7-2-5-13(11-15)18-23-16-8-3-9-21-19(16)25-18/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOYTLVEKBAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substances. The process includes the formation of the thiazolo[5,4-B]pyridine core followed by its functionalization to introduce the fluorine and benzamide groups. Key steps often involve:
Formation of the thiazolo[5,4-B]pyridine core: This can be achieved through a series of condensation reactions involving pyridine derivatives and thiazole precursors under controlled conditions.
Functionalization: Introduction of the fluorine atom and benzamide group is typically done through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This inhibition is facilitated by the formation of key hydrogen bonds and hydrophobic interactions between the compound and the enzyme .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Enzymatic Inhibition
Key Compounds:
Analysis:
- Fluorine Position : The 3-fluoro substituent in the subject compound may offer superior target compatibility compared to the 2-fluoro isomer (), as ortho-substituents can sterically hinder binding.
- Trifluoromethyl vs. Fluoro : Compound 6h (3-trifluoromethyl) shows moderate c-KIT inhibition (IC50 = 9.87 µM) due to hydrophobic interactions, but the trifluoromethyl group’s bulk may limit solubility or selectivity compared to the smaller 3-fluoro group .
Role of the Amide Linkage
The amide bond in 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is critical for activity. demonstrates that replacing the amide with a urea linkage (as in 6j) abolishes c-KIT inhibition, likely due to altered hydrogen-bonding capacity and conformational flexibility . Similarly, the amide in PC190723 () is essential for FtsZ binding, underscoring the scaffold’s versatility across targets when the linkage is preserved.
Structural Modifications and Pharmacokinetics
- Hydrophobic vs. Polar Groups : The 3-trifluoromethyl group (6h) enhances hydrophobicity, favoring c-KIT binding, while methoxy groups () may improve solubility but reduce membrane permeability .
- Halogen Size : Fluorine’s small size (vs. bromine) minimizes steric clashes, making it preferable for tight binding pockets .
Biological Activity
3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound include a thiazole ring and a pyridine moiety, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is , and it possesses the following key structural components:
- Thiazole Ring : Contributes to the compound's biological activity.
- Pyridine Moiety : Enhances interaction with biological targets.
- Fluorine Substitution : May influence the compound's pharmacokinetics and binding affinity.
Research indicates that 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide exhibits potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), particularly PI3Kα, PI3Kγ, and PI3Kδ. The compound demonstrates nanomolar IC50 values, indicating strong inhibition of these enzymes involved in critical signaling pathways related to cell growth and survival.
Table 1: Inhibitory Activity of 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
| Enzyme Target | IC50 (nM) | Biological Significance |
|---|---|---|
| PI3Kα | <10 | Cell proliferation |
| PI3Kγ | <10 | Immune response |
| PI3Kδ | <10 | B-cell signaling |
Biological Activity
The biological activity of this compound has been evaluated in various studies. Notably:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its effects on the PI3K pathway. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines.
- Antimicrobial Properties : Preliminary results suggest that the thiazole and pyridine components may interact with microbial targets, potentially disrupting their growth and survival mechanisms.
Case Studies
-
Inhibition of Cancer Cell Lines :
A study involving various cancer cell lines reported that treatment with 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide resulted in significant dose-dependent inhibition of cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. -
Antimicrobial Testing :
In another study focused on antimicrobial efficacy, the compound was tested against several bacterial strains. Results indicated that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
